2-Bromobutanal

Übersicht

Beschreibung

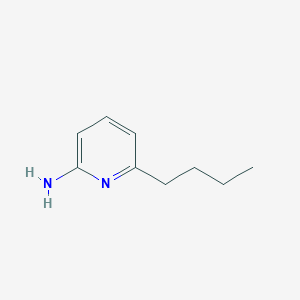

2-Bromobutanal is a brominated aldehyde that serves as a key intermediate in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their properties, which can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of brominated butanal derivatives can be complex and often requires multiple steps. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, 2-bromobutane, a related compound, was synthesized from sodium bromide and isobutyl alcohol by adding concentrated sulfuric acid . These methods suggest that the synthesis of this compound could also involve halogenation and carbonyl formation steps.

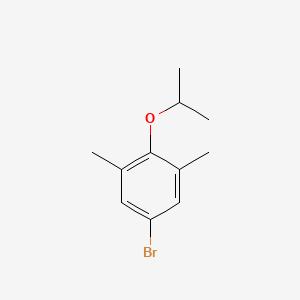

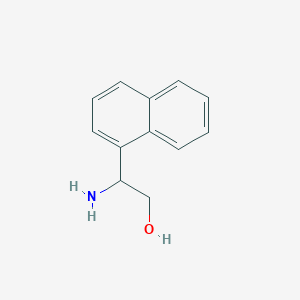

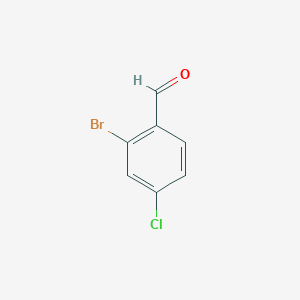

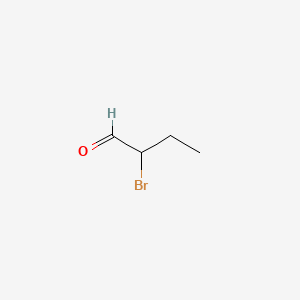

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often studied using various spectroscopic methods. For example, the structure of 5-bromo-3-sec-butyl-6-methyluracil was determined using NMR and IR spectroscopy . Although not directly related to this compound, these techniques could be applied to determine its molecular structure.

Chemical Reactions Analysis

Brominated compounds participate in a variety of chemical reactions. The Suzuki cross-coupling reaction was used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate . Additionally, 2-bromobutane has been shown to undergo photolysis, resulting in the fragmentation of the molecule . These studies indicate that this compound could also engage in cross-coupling reactions and may be susceptible to photolytic cleavage.

Physical and Chemical Properties Analysis

The physical properties of brominated compounds can vary. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a specific density and undergoes a phase transition at low temperatures . These properties are crucial for understanding the behavior of such compounds under different conditions. The electronic and non-linear optical properties of brominated compounds have also been studied using DFT, which could be relevant for this compound .

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Bromobutanal, wobei der Schwerpunkt auf einzigartigen Anwendungen in verschiedenen Bereichen liegt:

Organische Synthese

This compound wird häufig in der organischen Synthese verwendet. Es dient als Zwischenprodukt bei der Herstellung verschiedener nicht-nukleosidischer Verbindungen. Es wird auch zur Herstellung von Grignard-Reagenzien verwendet, die eine Schlüsselrolle bei der Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen in organischen Molekülen spielen. Zusätzlich kann es mit Blausäure reagieren, um Natriumsalze zu produzieren und sec-Butylcyanid zu bilden .

Biochemie

In der Biochemie wurde this compound als potenzielles Substrat für Enzyme untersucht, die Aldehyde metabolisieren. Diese Anwendung ist entscheidend für das Verständnis der biochemischen Pfade und Mechanismen, die an der Aldehydverarbeitung in lebenden Organismen beteiligt sind.

Photodissoziationsstudien

This compound wird in Photodissoziationsstudien verwendet, um die Dynamik der molekularen Fragmentierung bei Lichteinwirkung zu verstehen. Diese Studien sind von Bedeutung für Bereiche wie die Atmosphärenchemie und die Photochemie, in denen das Verständnis, wie Moleküle unter Lichteinfluss zerfallen, verschiedene Anwendungen aufzeigen kann .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Bromobutanal, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the carbon atoms in organic compounds, particularly those in the beta position .

Mode of Action

The mode of action of this compound involves two possible mechanisms when it reacts with a strong hydroxyl base like sodium hydroxide (NaOH) or potassium hydroxide (KOH): the E2 and SN2 reactions . In the E2 reaction, the oxygen from the hydroxide attacks the “beta” hydrogen, deprotonating it and allowing the electron to travel and form a double bond . This is an elimination reaction that produces an alkene .

Biochemical Pathways

The biochemical pathway affected by this compound is the elimination reaction pathway . This pathway involves the removal of a proton and the formation of a double bond, resulting in the production of an alkene . The downstream effects of this pathway can lead to the formation of various organic compounds depending on the reaction conditions .

Result of Action

The result of the action of this compound is the formation of an alkene through an elimination reaction . This reaction results in the formation of a double bond, changing the molecular structure of the compound . This can have various effects at the molecular and cellular level, depending on the specific alkene formed and its subsequent reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of a strong base can affect whether an E2 or SN2 reaction occurs . Additionally, the solvent used can result in a completely different reaction mechanism . Therefore, the reaction conditions play a crucial role in determining the outcome of the reaction involving this compound .

Eigenschaften

IUPAC Name |

2-bromobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGSNHRJAADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504520 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24764-97-4 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-bromobutanal in the synthesis of porphyrins?

A: this compound plays a crucial role as an intermediate in the multi-step synthesis of substituted pyrroles, which are essential building blocks for porphyrins [, , ]. The research highlights a specific synthetic route where this compound reacts with 1-morpholino-1-butene to yield 2,3-diethylsuccinaldehyde. This dialdehyde then undergoes a cyclization reaction with ammonium carbonate to form 3,4-diethylpyrrole [, , ]. This pyrrole derivative is a key precursor in the final condensation reaction leading to the formation of 2,3,7,8,12,13,17,18-octaethylporphyrin [, ].

Q2: Can you describe the synthesis of this compound from butanal as described in the research?

A: While the papers mention that this compound is derived from butanal via an α-halogenation reaction [, , ], they don't provide detailed synthetic procedures. Generally, α-halogenation involves reacting butanal with a halogenating agent, likely bromine (Br₂) in this case, under specific conditions to selectively introduce a bromine atom at the alpha position of the aldehyde.

Q3: What are the potential applications of the synthesized porphyrins?

A: Porphyrins, including the 2,3,7,8,12,13,17,18-octaethylporphyrin synthesized in the research, are recognized for their significance as prosthetic groups in biological systems []. Their unique structure and properties make them attractive for diverse applications, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)